molecular formula C13H12N2O3 B2625761 4-(4-methoxybenzoyl)-1H-pyrrole-2-carboxamide CAS No. 478259-69-7

4-(4-methoxybenzoyl)-1H-pyrrole-2-carboxamide

Cat. No.: B2625761
CAS No.: 478259-69-7
M. Wt: 244.25
InChI Key: FYCRBTWYZYJNOQ-UHFFFAOYSA-N
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Description

4-(4-Methoxybenzoyl)-1H-pyrrole-2-carboxamide is an organic compound that features a pyrrole ring substituted with a methoxybenzoyl group and a carboxamide group

Scientific Research Applications

4-(4-Methoxybenzoyl)-1H-pyrrole-2-carboxamide has several applications in scientific research:

Safety and Hazards

Safety data sheets for similar compounds indicate that they can be hazardous. They may cause skin and eye irritation, and may be harmful if swallowed .

Future Directions

The results of studies on similar compounds indicate the potential practical applicability in the solvent extraction and polymer membrane separation of noble metal ions from aqueous solutions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-methoxybenzoyl)-1H-pyrrole-2-carboxamide typically involves the acylation of a pyrrole derivative with 4-methoxybenzoyl chloride. The reaction is usually carried out in the presence of a base such as potassium carbonate to neutralize the hydrochloric acid by-product . The reaction conditions often include the use of an organic solvent like dichloromethane or tetrahydrofuran, and the reaction is typically performed at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Additionally, the purification of the final product may involve crystallization or chromatography techniques to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methoxybenzoyl)-1H-pyrrole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the methoxybenzoyl moiety can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 4-(4-hydroxybenzoyl)-1H-pyrrole-2-carboxamide, while reduction of the carbonyl group can produce 4-(4-methoxybenzyl)-1H-pyrrole-2-carboxamide.

Mechanism of Action

The mechanism of action of 4-(4-methoxybenzoyl)-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets. The methoxybenzoyl group can participate in hydrogen bonding and hydrophobic interactions, while the carboxamide group can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Methoxybenzoyl)-1H-pyrrole-2-carboxamide is unique due to the presence of both the methoxybenzoyl and pyrrole moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

4-(4-methoxybenzoyl)-1H-pyrrole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O3/c1-18-10-4-2-8(3-5-10)12(16)9-6-11(13(14)17)15-7-9/h2-7,15H,1H3,(H2,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYCRBTWYZYJNOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=CNC(=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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